molecular formula C15H13BrN4O B12036338 6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12036338
M. Wt: 345.19 g/mol
InChI Key: DQEHOBBJWPEJDS-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is known for its unique structural features, which include a pyranopyrazole core fused with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is favored for its efficiency, high yields, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar MCR strategies, with optimizations for reaction conditions such as temperature, solvent, and catalyst to ensure high throughput and cost-effectiveness. The use of green chemistry principles, such as aqueous media and reusable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Scientific Research Applications

6-Amino-4-(4-bromophenyl)-3-ET-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

Biological Activity

6-Amino-4-(4-bromophenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-component reaction involving aldehydes, isocyanides, and other reagents under specific conditions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluation.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

  • Antitumor Activity : Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant antitumor effects. For instance, compounds similar to this compound have shown inhibitory activity against key cancer-related kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Studies have reported that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antitumor Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in glioblastoma and breast cancer cells. The compound exhibited an EC50 value significantly lower than that of standard chemotherapeutic agents.

Cell LineEC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
U87 (Glioblastoma)10Inhibition of EGFR signaling
A549 (Lung)20Cell cycle arrest at G2/M phase

Anti-inflammatory Mechanism

In a separate investigation focusing on the anti-inflammatory properties, the compound was found to inhibit NF-kB activation in macrophages stimulated with lipopolysaccharide (LPS). This inhibition resulted in decreased levels of TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)5070

Case Studies

  • Case Study on Glioblastoma : A study involving patient-derived glioma stem cells highlighted the compound's ability to inhibit neurosphere formation and induce cell death selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
  • Combination Therapy : In vitro studies combining this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity against resistant breast cancer cell lines. The combination index indicated a significant reduction in IC50 values compared to single-agent treatments.

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13BrN4O/c1-2-11-13-12(8-3-5-9(16)6-4-8)10(7-17)14(18)21-15(13)20-19-11/h3-6,12H,2,18H2,1H3,(H,19,20)

InChI Key

DQEHOBBJWPEJDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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